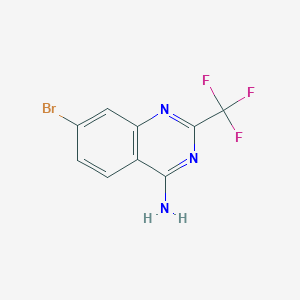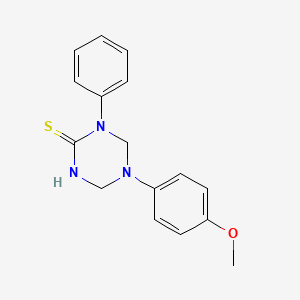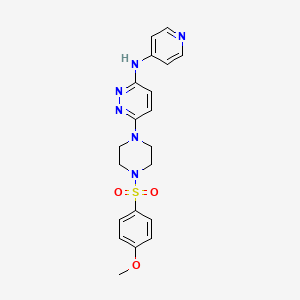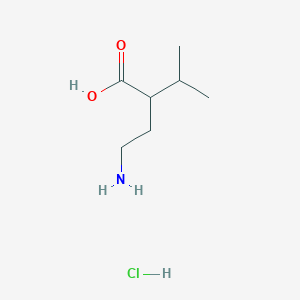
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of medicinal activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is characterized by the presence of a quinazoline moiety, a bromine atom at the 7th position, and a trifluoromethyl group at the 2nd position . The InChI code for this compound is1S/C9H5BrF3N3/c10-4-1-2-5-6 (3-4)15-8 (9 (11,12)13)16-7 (5)14/h1-3H, (H2,14,15,16) . Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine include a molecular weight of 292.06 . It is a powder in physical form . More specific properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine derivatives have been designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds have shown excellent inhibitory activity against different cancer cell lines such as PC3, K562, and HeLa . Some of these compounds have shown better antiproliferative activity than known anticancer drugs like paclitaxel and doxorubicin .
WRN Helicase Inhibition
The compounds derived from 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine have been found to inhibit WRN helicase . This enzyme plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability and cell death, particularly in cancer cells .
Antifungal Activity
Quinazoline derivatives, which include 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, have been reported to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Antiviral Activity
Quinazoline derivatives have also been reported to show antiviral activities . This suggests that 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of antiviral drugs.
Antidiabetic Activity
Quinazoline derivatives have been associated with antidiabetic activities . Therefore, 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of antidiabetic drugs.
Anti-Inflammatory Activity
Quinazoline derivatives have been reported to exhibit anti-inflammatory properties . This suggests that 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of anti-inflammatory drugs.
Antibacterial Activity
Quinazoline derivatives have been associated with antibacterial activities . Therefore, 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of antibacterial drugs.
Antioxidant Activity
Quinazoline derivatives have been reported to exhibit antioxidant properties . This suggests that 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine could potentially be used in the development of antioxidant drugs.
Zukünftige Richtungen
Quinazoline derivatives, including 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine, continue to draw attention due to their significant biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against various cancers . Further studies are also needed to explore the specific synthesis process, chemical reactions, mechanism of action, and safety profile of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine.
Wirkmechanismus
Target of Action
The primary target of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine interacts with the WRN helicase, inhibiting its function .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair and replication. These include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Pharmacokinetics
The compound’s antiproliferative activity has been evaluated in vitro, suggesting that it may have good bioavailability .
Result of Action
The inhibition of WRN helicase by 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine leads to genomic instability, promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis . Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines .
Eigenschaften
IUPAC Name |
7-bromo-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKTWDUGBUTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)
![N-(4-{[4-(2-furylcarbonyl)piperazino]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-(2-methylprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2747584.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2747587.png)

![N,N-diethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2747591.png)
![3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2747592.png)


![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2747596.png)
![1,3,5-Trimethoxy-2-[(2,4,6-trimethoxyphenyl)methyl]benzene](/img/structure/B2747597.png)
![8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2747598.png)
